2-Amino-3-phenylbutanoic acid hydrochloride

Description

The exact mass of the compound 2-Amino-3-phenylbutanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-phenylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-phenylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001690 | |

| Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80997-87-1 | |

| Record name | Phenylalanine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80997-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-3-phenyl-DL-alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-3-phenyl-DL-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-phenylbutanoic acid hydrochloride

Foreword: A Note on Isomeric Specificity

In the landscape of pharmaceutical research and development, precision is paramount. The subject of this guide, 2-Amino-3-phenylbutanoic acid hydrochloride (CAS RN: 80997-87-1), is a chiral amino acid derivative with significant potential in medicinal chemistry. It is crucial to distinguish this molecule from its isomers, particularly the more widely studied 4-Amino-3-phenylbutanoic acid (Phenibut). The seemingly subtle shift in the position of the amino group profoundly alters the molecule's interaction with biological systems. This guide is dedicated to the rigorous characterization of the 2-amino isomer, providing a foundational understanding for researchers and drug development professionals. While comprehensive experimental data for this specific isomer is not as abundant in public literature as for its 4-amino counterpart, this guide synthesizes available information with established analytical principles to provide a robust technical overview.

Molecular Structure and Identification

2-Amino-3-phenylbutanoic acid hydrochloride is the hydrochloride salt of β-methylphenylalanine. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available compound under CAS RN: 80997-87-1 is often a racemic mixture (DL-form).

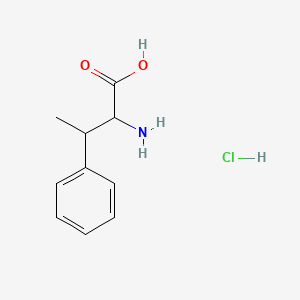

Chemical Structure

Caption: 2D structure of 2-Amino-3-phenylbutanoic acid hydrochloride.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | 2-amino-3-phenylbutanoic acid hydrochloride | Thermo Scientific Chemicals[1] |

| Synonyms | β-Methyl-DL-phenylalanine hydrochloride | Thermo Scientific Chemicals[1] |

| CAS Number | 80997-87-1 | VSNCHEM[2] |

| Molecular Formula | C10H14ClNO2 | Biosynth[3] |

| Molecular Weight | 215.68 g/mol | Biosynth[3] |

| InChI Key | SGKWQBMDOXGYAA-UHFFFAOYNA-N | Thermo Scientific Chemicals[1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior in both formulation and biological systems. They govern solubility, absorption, distribution, metabolism, and excretion (ADME).

Physical Appearance

2-Amino-3-phenylbutanoic acid hydrochloride is a white to off-white crystalline powder.[4]

Melting Point

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

-

Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.

This self-validating protocol ensures an accurate determination of the melting point, a critical parameter for material identification and purity assessment.

Solubility

The hydrochloride salt form of 2-Amino-3-phenylbutanoic acid enhances its stability and solubility in aqueous media compared to its free base form.[4] It is described as being soluble in water.[4] However, quantitative solubility data in various solvents is not specified in the available literature.

Comparative Solubility Data for 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl):

| Solvent | Solubility |

| Water | Freely soluble[6] |

| Ethanol | Slightly soluble[6] |

| DMSO | 20 mg/mL[7] |

| DMF | 25 mg/mL[7] |

| PBS (pH 7.2) | 10 mg/mL[7] |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method is a gold standard for determining the thermodynamic solubility of an API.[2][3]

-

Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and select organic solvents of interest.[8]

-

Sample Addition: Add an excess amount of 2-Amino-3-phenylbutanoic acid hydrochloride to a known volume of each solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated solution from the undissolved solid.

-

Quantification: The concentration of the dissolved API in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This protocol provides a reliable measure of the intrinsic solubility of the compound, which is critical for predicting its oral absorption and for formulation development.

Caption: Workflow for equilibrium solubility determination.

Dissociation Constant (pKa)

The pKa values of the ionizable groups (the carboxylic acid and the amino group) are critical for understanding the solubility and permeability of the molecule at different physiological pH values. Specific experimental pKa values for 2-Amino-3-phenylbutanoic acid are not available in the reviewed literature. For comparison, the predicted pKa for the carboxylic acid group of the 4-amino isomer is approximately 4.10.[7]

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: A precisely weighed amount of 2-Amino-3-phenylbutanoic acid hydrochloride is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

-

Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9][10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Titration with Acid: The process is repeated by titrating a fresh solution of the amino acid hydrochloride with a standardized strong acid (e.g., 0.1 M HCl).[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

This method provides a direct and accurate measurement of the pKa values, which are indispensable for developing pH-dependent formulation strategies and for predicting the extent of ionization in different compartments of the body.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural elucidation and identification of 2-Amino-3-phenylbutanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.

-

α-Proton (CH-NH3+): A signal whose chemical shift and multiplicity will depend on the solvent and pH.

-

β-Proton (CH-Phenyl): A multiplet coupled to the α-proton and the methyl protons.

-

Methyl Protons (CH3): A doublet coupled to the β-proton.

-

Amine Protons (NH3+): A broad singlet, which may exchange with D2O.

-

Carboxylic Acid Proton (COOH): A broad singlet, often not observed in protic solvents.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Several signals in the range of 125-140 ppm.

-

α-Carbon (C-NH3+): A signal around 50-60 ppm.

-

β-Carbon (C-Phenyl): A signal around 40-50 ppm.

-

Methyl Carbon (CH3): A signal in the aliphatic region, typically below 20 ppm.

Infrared (IR) Spectroscopy

A supplier of β-Methyl-DL-phenylalanine hydrochloride (CAS 80997-87-1) confirms that its infrared spectrum conforms to the expected structure.[1] The characteristic absorption bands would include:

-

O-H stretch (Carboxylic acid): A broad band around 2500-3300 cm⁻¹.

-

N-H stretch (Ammonium): A broad band around 2800-3200 cm⁻¹, overlapping with the O-H stretch.

-

C-H stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O stretch (Carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

-

N-H bend (Ammonium): A band around 1500-1600 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-3-phenylbutanoic acid would show a molecular ion peak corresponding to the free base (m/z = 179.09). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and side-chain cleavages.

Expected Fragmentation Pathways:

-

Decarboxylation: Loss of CO2 from the molecular ion.

-

Loss of the carboxyl group: [M - COOH]+

-

Cleavage of the Cα-Cβ bond: This would lead to fragments characteristic of the amino acid backbone and the phenylpropyl side chain.

Caption: Potential fragmentation pathways in mass spectrometry.

Chirality and Enantiomeric Separation

The presence of two chiral centers makes the stereochemistry of 2-Amino-3-phenylbutanoic acid a critical aspect of its characterization, as different stereoisomers can have vastly different pharmacological activities.

Protocol for Chiral HPLC Separation:

The separation of the enantiomers and diastereomers of 2-Amino-3-phenylbutanoic acid can be achieved using HPLC with a chiral stationary phase (CSP).

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective for separating amino acid enantiomers.[11][12]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol with a small amount of an acidic or basic additive to improve peak shape, is typically used for normal-phase chiral separations. For reversed-phase separations on certain CSPs, aqueous-organic mobile phases can be employed.

-

Detection: UV detection is suitable due to the presence of the phenyl group.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of each stereoisomer.

Significance in Drug Development

The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of the "drug-likeness" of 2-Amino-3-phenylbutanoic acid hydrochloride and its potential as a therapeutic agent or a key intermediate in drug synthesis.

-

Solubility: Directly impacts the bioavailability of orally administered drugs and influences the choice of formulation strategies (e.g., solutions, suspensions).

-

pKa: Governs the degree of ionization at different physiological pHs, which in turn affects solubility, permeability across biological membranes, and binding to target receptors.

-

Melting Point: An indicator of crystal lattice energy and stability.

-

Chirality: Enantiomers can have different efficacy, toxicity, and metabolic profiles. The ability to separate and characterize each stereoisomer is crucial for developing safe and effective drugs.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-3-phenylbutanoic acid hydrochloride. While a lack of extensive experimental data in the public domain for this specific isomer presents challenges, this document serves as a valuable resource by integrating available information with established analytical protocols and scientific principles. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the first and most critical step in unlocking the full therapeutic potential of this promising molecule. It is strongly recommended that experimental determination of the missing physicochemical parameters be conducted as part of any drug development program involving this compound.

References

-

World Health Organization. Annex 4. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

- Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1991). Stereoselection in the Synthesis of threo-and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates.

-

ResearchGate. FTIR of phenylalanine amide. [Link]

-

ResearchGate. FTIR analysis of L-phenylalanine. [Link]

- Vandenbussche, F., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3987.

-

ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

-

Department of Biotechnology. Titration of Amino Acids. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

-

SESAME. Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. [Link]

-

Brainly.in. Determination of pka values of amino acids by titration. [Link]

-

ResearchGate. How to separate amino acid enantiomers?. [Link]

-

MMCD. 2-AMINO-3-PHENYLBUTANOIC ACID HYDROCHLORIDE | CAS 59850-51-0. [Link]

-

Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

Taylor & Francis Online. A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. [Link]

-

ResearchGate. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]

-

University of York. Chemical shifts. [Link]

-

Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

-

PubChem. 2-Amino-3-phenylbutanoic acid. [Link]

- Google Patents. Preparation method for 4-amino-3-phenylbutyric acid.

-

PubChem. 2-Amino-2-phenylbutyric acid. [Link]

-

Medizinische Fakultät Münster. Amino acids. [Link]

-

Solubility of Things. Phenibut. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

-

OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]

-

DrugFuture. 4-Amino-3-phenylbutyric Acid. [Link]

-

PubChem. Phenibut. [Link]

Sources

- 1. 202660010 [thermofisher.com]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. scispace.com [scispace.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylbutyric acid 96 5438-07-3 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. hmdb.ca [hmdb.ca]

- 8. who.int [who.int]

- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Stereoisomers of 2-Amino-3-phenylbutanoic acid

An In-depth Technical Guide to the Stereoisomers of 2-Amino-3-phenylbutanoic Acid

Abstract

2-Amino-3-phenylbutanoic acid, a non-canonical amino acid also known as β-methylphenylalanine, is a chiral building block of significant interest in medicinal chemistry and peptide design. Possessing two stereogenic centers, it exists as four distinct stereoisomers. The spatial arrangement of these centers has a profound impact on the molecule's physicochemical properties and its biological activity when incorporated into larger pharmacologically active molecules. This guide provides an in-depth exploration of the structure, properties, stereoselective synthesis, and resolution of these stereoisomers, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and present validated protocols to empower the rational design and synthesis of stereochemically pure compounds.

Introduction: The Significance of Stereochemistry

2-Amino-3-phenylbutanoic acid is an analogue of the proteinogenic amino acid phenylalanine, featuring an additional methyl group on the β-carbon. This modification introduces a second chiral center, dramatically increasing its structural complexity and utility. The two stereocenters, C2 (α-carbon) and C3 (β-carbon), give rise to two pairs of enantiomers, classified as erythro and threo diastereomers.

In the context of drug development, stereoisomerism is not a trivial detail; it is a critical determinant of biological function. The three-dimensional structure of a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological profiles, with one isomer providing the desired therapeutic effect while another may be less active, inactive, or even toxic[1][2]. The constrained conformation imparted by the β-methyl group makes these isomers valuable tools for designing peptides with enhanced potency, selectivity, and metabolic stability[3]. This guide will provide the foundational knowledge required to navigate the complexities of these four stereoisomers.

Structure, Nomenclature, and Physicochemical Properties

The four stereoisomers of 2-amino-3-phenylbutanoic acid are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationships between them are crucial to understand.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images.

-

(2R,3R) and (2S,3S) form one enantiomeric pair (the erythro pair).

-

(2R,3S) and (2S,3R) form the second enantiomeric pair (the threo pair).

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. Any erythro isomer is a diastereomer of any threo isomer.

The threo and erythro nomenclature relates to the relative configuration of the substituents on the C2-C3 bond. In a Fischer projection, if the similar groups (in this case, the amino and phenyl groups, or the protons) are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer.

Physicochemical Data

Enantiomers share identical physical properties (e.g., melting point, solubility) in an achiral environment, but differ in their interaction with plane-polarized light (specific rotation). Diastereomers have distinct physical properties. While comprehensive experimental data for all four free amino acid isomers is sparse in the literature, the following table summarizes available computed data and serves as a general guide.

| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) |

| (2S,3R) | (2S,3R)-2-amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | 179.22 | -1.1 |

| (2R,3S) | (2R,3S)-2-amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | 179.22 | -1.1 |

| (2S,3S) | (2S,3S)-2-amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | 179.22 | -1.1 |

| (2R,3R) | (2R,3R)-2-amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | 179.22 | -1.1 |

| Data sourced from PubChem CID 854353 and general compound information for C10H13NO2[4][5]. Specific experimental values for melting points and optical rotations require direct measurement or sourcing from specialized chemical suppliers. |

Stereoselective Synthesis and Resolution

The primary challenge in working with 2-amino-3-phenylbutanoic acid is the controlled synthesis or separation of the desired stereoisomer. Three main strategies are employed: stereoselective synthesis, enantioselective synthesis, and resolution of mixtures.

Diastereoselective Synthesis: A Chiral Template Approach

A powerful strategy for controlling diastereoselectivity involves the use of chiral auxiliaries. This methodology allows for the synthesis of all four stereoisomers of a related compound, 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), by selecting the appropriate enantiomer of both the starting aminoaldehyde and a chiral diol[6]. This logic can be extended to the target molecule. The causality lies in the chiral acetal template, which sterically directs the incoming nucleophile to one face of the molecule, thereby controlling the formation of the second stereocenter relative to the first.

Representative Protocol: Synthesis of a threo-isomer via Chiral Acetal Template (This protocol is adapted from methodologies reported for the synthesis of Z-AHPA stereoisomers[6][7])

Step 1: Acetal Formation

-

To a solution of N-benzyloxycarbonyl (Z)-L-phenylalaninal (1 equivalent) in dichloromethane, add (+)-(2S,4S)-pentanediol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting chiral acetal is used directly in the next step.

-

Scientific Rationale: The chiral diol forms a temporary acetal with the starting aldehyde. The diol's own stereochemistry creates a sterically biased environment that will direct the subsequent nucleophilic attack.

-

Step 2: Diastereoselective Cyanation

-

Dissolve the crude acetal in dry dichloromethane and cool to -78 °C under a nitrogen atmosphere.

-

Add titanium tetrachloride (TiCl₄, 1.5 equivalents) dropwise, and stir for 15 minutes.

-

Add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) dropwise. Stir the reaction at -78 °C for 4-6 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow to warm to room temperature.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate. The product is a mixture of diastereomeric cyanohydrins, with one isomer predominating.

-

Scientific Rationale: The TiCl₄ acts as a Lewis acid, activating the acetal for nucleophilic attack by the cyanide. The steric hindrance from the chiral pentanediol template forces the cyanide to attack from the less hindered face, establishing the second stereocenter with a specific relative configuration.

-

Step 3: Hydrolysis and Deprotection

-

Hydrolyze the resulting cyanohydrin mixture under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Remove the Z-protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final free amino acid.

-

Purify the product by crystallization or column chromatography to isolate the major threo diastereomer.

By judiciously choosing the enantiomer of the starting phenylalaninal (L- or D-) and the chiral diol ((2S,4S)- or (2R,4R)-), one can selectively favor the formation of any of the four stereoisomers[6].

Enantioselective Synthesis: Biocatalytic Approaches

Modern synthetic chemistry increasingly leverages enzymes for their unparalleled stereoselectivity. For β-branched amino acids, engineered transaminases and phenylalanine ammonia lyases (PALs) offer a direct route to enantiopure products[3][8][9].

A particularly effective method is the Dynamic Kinetic Resolution (DKR) using a thermophilic transaminase. This process starts with a racemic α-ketoacid precursor. The enzyme selectively transaminates one enantiomer of the ketoacid to the desired L-amino acid ((2S)-configuration). Crucially, under the reaction conditions (elevated temperature and pH), the unreacted ketoacid enantiomer rapidly racemizes, continuously replenishing the substrate for the enzyme. This allows for a theoretical yield of 100% for a single, stereopure amino acid[3][8].

-

Causality of DKR: The success of this self-validating system hinges on two rates: the rate of enzymatic conversion of one enantiomer must be significantly faster than the other, and the rate of racemization of the substrate must be fast enough to prevent depletion of the preferred enantiomer. The use of a thermophilic enzyme is key, as higher temperatures accelerate the necessary racemization[8].

Chiral Resolution: Chromatographic Separation

When a stereoselective synthesis is not feasible or results in mixtures, resolution is required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers and diastereomers[10].

Protocol: Analytical Chiral HPLC Separation

-

Column Selection: Choose a suitable CSP. For amino acids, macrocyclic glycopeptide phases (e.g., based on teicoplanin or vancomycin) and polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective[10][11].

-

Mobile Phase Preparation: Prepare an isocratic mobile phase. A common system for amino acids on a teicoplanin-based column is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or additive (e.g., water with 0.1% formic acid for LC-MS compatibility)[11].

-

Sample Preparation: Dissolve a small amount of the 2-amino-3-phenylbutanoic acid mixture in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: Room temperature.

-

-

Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

-

Self-Validation: The protocol is validated by running standards of known stereochemistry (if available) to confirm peak identity. The resolution factor (Rs) between peaks should be ≥ 1.5 for baseline separation, confirming the method's efficacy.

-

For preparative scale, the conditions are optimized for higher loading and the fractions corresponding to each separated isomer are collected.

Applications in Research and Drug Development

The primary value of 2-amino-3-phenylbutanoic acid stereoisomers lies in their role as constrained, non-canonical amino acids (ncAAs) for peptide and drug synthesis.

-

Peptide Conformation: The β-methyl group restricts the conformational freedom around the Cα-Cβ bond. Incorporating a specific stereoisomer into a peptide forces the backbone into a more defined three-dimensional shape. This can lead to peptides with higher binding affinity and selectivity for their biological targets, as it pre-organizes the peptide into its bioactive conformation[3].

-

Increased Metabolic Stability: The additional steric bulk can shield the adjacent peptide bond from cleavage by proteases, thus increasing the in vivo half-life of peptide-based drugs.

-

Building Blocks for Bioactive Molecules: The stereoisomers of this family are crucial components of important pharmaceuticals. For example, the related compound (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is the N-terminal amino acid of Bestatin , a natural potent inhibitor of aminopeptidases with antitumor properties[12][13][14]. The synthesis of Bestatin and its analogues relies on the precise stereocontrolled synthesis of this key intermediate, highlighting the absolute necessity of controlling the C2 and C3 stereocenters for achieving the desired biological activity[7][13].

Conclusion

The four stereoisomers of 2-amino-3-phenylbutanoic acid represent more than mere chemical curiosities; they are precision tools for the modern drug developer and peptide chemist. Understanding the distinct relationships between the erythro and threo pairs, and mastering the synthetic and analytical techniques to control their stereochemistry, is paramount. Whether through diastereoselective synthesis using chiral templates, efficient enantioselective biocatalysis, or high-resolution chromatographic separation, the ability to access stereochemically pure β-methylphenylalanine is a critical enabling technology. As the demand for more potent, selective, and stable peptide-based therapeutics grows, the strategic application of these versatile building blocks will continue to be a cornerstone of innovative pharmaceutical design.

References

-

A practical diastereoselective synthesis of (-)-bestatin. (2018). Journal of Peptide Science, 24(3). [Link]

-

Chemoenzymatic Formal Total Synthesis of (-)-Bestatin. (2005). Georgia Southern University, Digital Commons. [Link]

-

Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. (1995). Bioscience, Biotechnology, and Biochemistry, 59(9), 1735-1739. [Link]

-

Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. (1978). Journal of Medicinal Chemistry, 21(11), 1143-1146. [Link]

-

Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. (2013). RSC Advances, 3(45), 23377-23385. [Link]

-

Stereoselection in the Synthesis of threo- and erythro-3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates. (1989). Journal of the Chemical Society, Chemical Communications, (14), 938-940. [Link]

-

Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2020). ChemRxiv. [Link]

-

Enantio- and diastereoselective synthesis of β-methyl ncAAs and enantioselective synthesis of α-tetrasubstituted ncAAs. ResearchGate. [Link]

-

Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. (2019). Tetrahedron, 75(33), 130441. [Link]

-

Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. (1980). Journal of the Chemical Society, Perkin Transactions 1, 1618-1621. [Link]

-

Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2022). Nature Communications, 13(1), 1-11. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry, 15(6), 1547-1570. [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2020). Journal of the American Chemical Society, 142(34), 14669-14677. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(4), 253-263. [Link]

-

Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. ResearchGate. [Link]

-

(2S,3R)-2-amino-3-phenylbutanoic acid. PubChem. [Link]

-

A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (1999). Synthetic Communications, 29(14), 2379-2384. [Link]

- Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them. (1981).

- Process for the production of treo-3-amino-2-hydroxy-4-oxobutyric acids. (1984).

-

2-Amino-2-phenylbutyric acid. PubChem. [Link]

-

Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid. PubChem. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

2-Amino-3-phenylbutanoic acid. PubChem. [Link]

-

A review of drug isomerism and its significance. (2012). International Journal of Applied & Basic Medical Research, 2(1), 16-18. [Link]

- Preparation method of 2-amino-2-phenylbutyric acid.

-

Advancements in chiral crystallization. (2022). Technobis Crystallization Systems. [Link]

-

Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6537. [Link]

-

Comparative pharmacological activity of optical isomers of phenibut. (2008). European Journal of Pharmacology, 583(1-3), 131-136. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-azidopropylphosphonates. (2016). Molecules, 21(11), 1547. [Link]

-

The role of amino acids in controlling the chirality of inorganic crystals. (2024). Nanoscale, 16(23), 11099-11107. [Link]

-

The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]

-

The Art of Peptide Synthesis: Leveraging Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. (1972). Journal of the Chemical Society, Perkin Transactions 1, 2030-2033. [Link]

-

The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. (2003). Journal of Peptide Science, 9(10), 545-560. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S,3R)-2-amino-3-phenylbutanoic acid | C10H13NO2 | CID 854353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-phenylbutanoic acid | C10H13NO2 | CID 64808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases | Semantic Scholar [semanticscholar.org]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-3-phenylbutanoic acid HCl

Foreword: Navigating the Unexplored Potential of a Phenylalanine Analogue

In the vast landscape of molecular entities with therapeutic potential, the exploration of novel compounds is a cornerstone of drug discovery. This guide delves into the prospective biological activities of 2-Amino-3-phenylbutanoic acid HCl, a compound that, despite its structural similarity to the well-studied amino acid phenylalanine, remains largely uncharacterized in the scientific literature. A critical point of clarification at the outset is the distinction between 2-Amino-3-phenylbutanoic acid and its isomeric counterpart, 4-Amino-3-phenylbutanoic acid, commonly known as Phenibut. The latter is a known gamma-aminobutyric acid (GABA) analogue with documented anxiolytic and nootropic properties, and it is imperative to avoid conflating the two distinct molecules.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not present a dossier of established facts but rather a scientifically-grounded roadmap for investigation. We will leverage structure-activity relationship (SAR) insights from related phenylalanine analogues to formulate credible hypotheses about the potential biological activities of 2-Amino-3-phenylbutanoic acid HCl. Subsequently, we will provide detailed, self-validating experimental protocols to rigorously test these hypotheses. Our approach is rooted in the principles of causality and scientific integrity, aiming to empower researchers to unlock the potential of this intriguing molecule.

Molecular Profile and Structural Considerations

2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid, a derivative of phenylalanine with an additional methyl group on the beta-carbon of the side chain. The hydrochloride salt enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.

| Property | Value |

| IUPAC Name | 2-amino-3-phenylbutanoic acid hydrochloride |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Structure | A phenylalanine core with a methyl group on the carbon adjacent to the phenyl ring. |

The stereochemistry of 2-Amino-3-phenylbutanoic acid is a critical consideration, as different stereoisomers can exhibit distinct biological activities. The molecule possesses two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). It is well-established that the biological activity of chiral drugs can be highly dependent on their stereochemistry.

Hypothesized Biological Activities and Mechanistic Rationale

Given the paucity of direct research, we propose three primary avenues for investigating the biological activity of 2-Amino-3-phenylbutanoic acid HCl, based on SAR data from analogous compounds.

Anti-inflammatory and Analgesic Potential

Rationale: A study on a structurally similar compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated both anti-inflammatory and antinociceptive (analgesic) properties. This suggests that the 2-amino-3-phenylbutanoic acid scaffold may interact with pathways involved in inflammation and pain signaling. Phenylalanine derivatives have also been explored as inhibitors of enzymes involved in inflammatory processes.

Hypothesized Mechanism: The compound may exert its effects through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Alternatively, it could modulate the activity of inflammatory signaling pathways such as NF-κB.

Neuromodulatory Activity

Rationale: As an analogue of phenylalanine, a precursor to several neurotransmitters (dopamine, norepinephrine), 2-Amino-3-phenylbutanoic acid HCl has the potential to interact with central nervous system (CNS) targets. Phenylalanine itself can competitively inhibit the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier and can be a competitive inhibitor of enzymes like tyrosine hydroxylase and tryptophan hydroxylase, which are crucial for neurotransmitter synthesis.[1][2] Furthermore, various phenylalanine derivatives have been investigated as ligands for glutamate receptors, such as kainate receptors.[3]

Hypothesized Mechanism:

-

Enzyme Inhibition: The compound could act as an inhibitor of enzymes involved in neurotransmitter metabolism, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase.[4]

-

Receptor Modulation: It may function as an agonist or antagonist at amino acid-responsive receptors in the CNS, including glutamate or GABA receptors.

-

Amino Acid Transporter Interaction: The compound might be a substrate or inhibitor for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids into the brain.[5]

Enzyme Inhibition

Rationale: The phenylalanine scaffold is a common motif in the design of enzyme inhibitors for a variety of targets. For instance, phenylalanine derivatives have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[6]

Hypothesized Mechanism: The specific stereoisomer and the presence of the beta-methyl group could confer selectivity and potency for various enzymatic targets. A broad-spectrum screening approach against a panel of enzymes, particularly proteases and hydrolases, could reveal novel inhibitory activities.

Experimental Workflows and Protocols

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models for promising initial findings.

Workflow for Investigating Biological Activity

Caption: A tiered approach to screening for biological activity.

Detailed Experimental Protocols

Objective: To determine the inhibitory effect of 2-Amino-3-phenylbutanoic acid HCl on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

2-Amino-3-phenylbutanoic acid HCl (test compound)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

Assay buffer (e.g., Tris-HCl)

-

EIA detection reagents

Procedure:

-

Prepare a series of dilutions of the test compound and positive controls.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

-

Incubate for a specified time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin formation.

-

Stop the reaction and measure the amount of prostaglandin H2 (PGH2) produced using an appropriate enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Objective: To evaluate the peripheral analgesic activity of 2-Amino-3-phenylbutanoic acid HCl in a mouse model of visceral pain.

Materials:

-

Male Swiss albino mice (20-25 g)

-

2-Amino-3-phenylbutanoic acid HCl (test compound)

-

Aspirin or other standard analgesic (positive control)

-

0.6% acetic acid solution

-

Vehicle (e.g., saline)

Procedure:

-

Divide the mice into groups (vehicle control, positive control, and test compound groups at different doses).

-

Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

-

After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of protection against writhing for each group compared to the vehicle control group.

Objective: To determine if 2-Amino-3-phenylbutanoic acid HCl interacts with the LAT1 transporter.

Materials:

-

A cell line with high expression of LAT1 (e.g., certain cancer cell lines)

-

[³H]-L-leucine or another radiolabeled LAT1 substrate

-

2-Amino-3-phenylbutanoic acid HCl (test compound)

-

Known LAT1 inhibitor (e.g., BCH, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (positive control)

-

Cell culture medium and buffers

-

Scintillation counter

Procedure:

-

Culture the LAT1-expressing cells to confluency in 24-well plates.

-

Wash the cells with an appropriate buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or positive control.

-

Add the radiolabeled LAT1 substrate to each well and incubate for a short period (e.g., 1-5 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of substrate uptake by the test compound and calculate the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized Activities and Corresponding Assays

| Hypothesized Activity | In Vitro Assays | In Vivo Models |

| Anti-inflammatory | COX-1/COX-2 Inhibition, 5-LOX Inhibition, Cytokine Release Assay (LPS-stimulated macrophages) | Carrageenan-induced Paw Edema, Cotton Pellet Granuloma |

| Analgesic | - | Acetic Acid-Induced Writhing, Hot Plate Test, Formalin Test |

| Neuromodulatory | Receptor Binding Assays (Glutamate, GABA), Enzyme Inhibition (MAO, AChE), Amino Acid Transporter Uptake/Inhibition | Behavioral Models (Locomotor Activity, Anxiety Models) |

Concluding Remarks and Future Directions

The exploration of 2-Amino-3-phenylbutanoic acid HCl presents a compelling opportunity for the discovery of novel bioactive molecules. The structural analogy to phenylalanine, coupled with preliminary evidence from a methylated derivative, provides a strong rationale for investigating its potential anti-inflammatory, analgesic, and neuromodulatory properties. The experimental workflows and protocols detailed in this guide offer a robust framework for a systematic and rigorous evaluation of these hypotheses.

Future research should prioritize the synthesis and testing of individual stereoisomers to elucidate the structure-activity relationships. A comprehensive understanding of the compound's pharmacokinetic and toxicological profiles will also be crucial for any potential therapeutic development. By adhering to the principles of scientific rigor and causal investigation, the research community can effectively unveil the biological secrets held within this under-explored molecule.

References

- Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978). Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme. Biochimie, 60(8), 787-794.

- Szymanska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5460-5465.

- Kasperkiewicz, P., et al. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5684-5695.

- Uetake, Y., et al. (2022).

- Pascucci, T., et al. (2016). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Molecular Genetics and Metabolism, 117(2), 143-152.

- van Vliet, D., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria.

Sources

- 1. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-phenylbutanoic acid hydrochloride structure elucidation

A Technical Guide to the Structure Elucidation of 2-Amino-3-phenylbutanoic Acid Hydrochloride

Abstract

This in-depth guide provides a comprehensive overview of the analytical methodologies essential for the unambiguous structure elucidation of 2-amino-3-phenylbutanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific reasoning behind experimental choices, offering field-proven insights. It explores the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. The guide not only outlines the "how" but also explains the "why," fostering a deep understanding of the analytical workflow. All protocols are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Stereochemistry and Structure

2-Amino-3-phenylbutanoic acid is a non-proteinogenic amino acid featuring two chiral centers, which results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological properties. The hydrochloride salt form is frequently used to enhance the compound's solubility and stability. Consequently, a rigorous and definitive determination of both its chemical structure and absolute stereochemistry is a fundamental requirement in its characterization. This guide details a multifaceted analytical approach to achieve this, emphasizing data integrity and reproducibility.

The Analytical Workflow: A Synergistic Approach

The elucidation of a molecule's structure is seldom achieved with a single technique. It relies on the convergence of data from multiple, orthogonal methods. Each technique contributes a unique piece to the structural puzzle, and together they form a self-validating confirmation of the molecule's identity and spatial arrangement.

Figure 1: A logical workflow for the structure elucidation of 2-amino-3-phenylbutanoic acid hydrochloride.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the foundational first step, providing the high-resolution molecular weight of the compound. This, in turn, allows for the determination of its elemental composition. For a hydrochloride salt, it is crucial to observe the mass of the protonated free base [M+H]⁺, as the chloride ion is typically not detected in positive ion mode.

Trustworthiness: High-resolution mass spectrometry (HRMS), often performed on an Orbitrap or Time-of-Flight (TOF) instrument, delivers mass accuracy in the low ppm range. This level of precision is self-validating; a measured mass that matches the theoretical mass of the proposed elemental formula to within 5 ppm provides extremely high confidence in that formula.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of 2-amino-3-phenylbutanoic acid hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 10-100 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated using a known standard.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the accurate mass. The theoretical mass of the protonated free base (C₁₀H₁₄NO₂) is 180.1019. An observed mass within ± 0.0009 Da (5 ppm) confirms the elemental formula.

| Parameter | Expected Value | Purpose |

| Ionization Mode | Positive ESI | To generate the protonated [M+H]⁺ ion |

| Theoretical m/z [M+H]⁺ | 180.1019 | Corresponds to the elemental formula C₁₀H₁₄NO₂ |

| Mass Accuracy | < 5 ppm | Provides high confidence in the elemental formula |

Table 1: Key parameters for the HRMS analysis of 2-amino-3-phenylbutanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy offers a rapid, non-destructive method for identifying key functional groups.[1] For an amino acid hydrochloride, characteristic stretches for the amine salt, the carboxylic acid, and the aromatic ring are expected.

Trustworthiness: The presence and position of these characteristic absorption bands serve as a self-validating checklist. For example, a broad absorption in the 2500-3300 cm⁻¹ range is indicative of the O-H stretch of a carboxylic acid and the N-H stretch of an ammonium salt.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of solid 2-amino-3-phenylbutanoic acid hydrochloride directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3000-2500 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1730-1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~700-750 | C-H bend | Monosubstituted Benzene Ring |

Table 2: Expected FTIR absorption bands for 2-amino-3-phenylbutanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2][3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity between atoms.

Trustworthiness: The interconnected nature of 2D NMR data provides a self-validating system. A COSY correlation between two protons must align with an HSQC correlation linking one of those protons to a specific carbon. This carbon, in turn, should show an HMBC correlation to a neighboring carbon. This network of correlations ensures an unambiguous structural assignment.

Sources

Spectroscopic Data of 2-Amino-3-phenylbutanoic Acid: A Technical Guide for Researchers

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of 2-Amino-3-phenylbutanoic Acid

Introduction

2-Amino-3-phenylbutanoic acid, a phenylalanine derivative, is a chiral amino acid with significant interest in the fields of medicinal chemistry and drug development. Its structural complexity, featuring two stereocenters, gives rise to four possible stereoisomers, each with potentially distinct biological activities. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its three-dimensional structure. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-phenylbutanoic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomers

The molecular structure of 2-Amino-3-phenylbutanoic acid is characterized by a butanoic acid backbone with an amino group at the C2 position and a phenyl group at the C3 position. The presence of chiral centers at C2 and C3 results in four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).

Caption: General structure of 2-Amino-3-phenylbutanoic acid.

The specific stereochemistry of each isomer significantly influences its interaction with biological targets, making stereoselective synthesis and characterization crucial aspects of its study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For 2-Amino-3-phenylbutanoic acid, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in ppm:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| H-2 | ~3.5 - 4.0 | Doublet | ~4-6 |

| H-3 | ~2.8 - 3.2 | Multiplet | - |

| CH₃ | ~1.2 - 1.5 | Doublet | ~7 |

Note: These are predicted values and may vary depending on the solvent, concentration, and specific stereoisomer.

The coupling constant between H-2 and H-3 is particularly important for determining the relative stereochemistry of the diastereomers. For syn diastereomers ((2S,3S) and (2R,3R)), a larger coupling constant is typically observed, while anti diastereomers ((2S,3R) and (2R,3S)) exhibit a smaller coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 - 180 |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl C-H | ~127 - 130 |

| C-2 | ~55 - 60 |

| C-3 | ~40 - 45 |

| CH₃ | ~15 - 20 |

Note: These are predicted values and are subject to variation based on experimental conditions and the specific isomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-3-phenylbutanoic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amine) | 3400 - 3250 | Amine stretch |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretch |

| C=O (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretch |

| C=C (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| N-H (Amine) | 1640 - 1560 | Amine bend |

The broadness of the O-H and N-H stretches is indicative of hydrogen bonding, a common feature in amino acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-Amino-3-phenylbutanoic acid (molecular weight: 179.22 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern:

A common fragmentation pathway for amino acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 134. Another likely fragmentation is the cleavage of the bond between C2 and C3, leading to various charged fragments. The phenyl group can also lead to characteristic aromatic fragments.

Caption: A plausible mass spectrometry fragmentation pathway for 2-Amino-3-phenylbutanoic acid.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Amino-3-phenylbutanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH). D₂O will exchange with these protons, causing their signals to disappear.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of 2-Amino-3-phenylbutanoic acid. While experimental data for this specific compound is not widely available in public repositories, the predictive information and established protocols outlined here offer a robust framework for its analysis and characterization. For definitive structural assignment and stereochemical determination, it is essential to acquire and interpret high-resolution experimental spectra for the specific isomer of interest.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-phenylbutanoic Acid Hydrochloride

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2-Amino-3-phenylbutanoic acid hydrochloride. The methodologies and principles detailed herein are designed to establish a robust physicochemical profile of the molecule, a critical step in early-stage drug development.

Introduction: The Imperative of Physicochemical Characterization

2-Amino-3-phenylbutanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid, holds potential as a building block in medicinal chemistry. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount. These properties directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent. This document outlines the foundational principles and detailed experimental protocols for a comprehensive assessment, grounded in established regulatory guidelines.[1][2]

The hydrochloride salt form is often utilized to enhance the solubility and stability of parent amino acid compounds.[3][4] However, this modification also introduces its own set of physicochemical characteristics that must be rigorously investigated. This guide will navigate the theoretical considerations and practical execution of these critical studies.

Physicochemical Properties: A Snapshot

A preliminary assessment of the molecule's properties is the logical starting point for any in-depth analysis. While specific experimental data for 2-Amino-3-phenylbutanoic acid hydrochloride is not widely published, we can infer likely characteristics based on its structural similarity to other amino acid hydrochlorides, such as its isomer, 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl).[5][6]

| Property | Anticipated Characteristic | Rationale & Key Considerations |

| Appearance | White to off-white crystalline powder | Common for hydrochloride salts of small organic molecules.[5] Visual inspection is the first analytical step. |

| Hygroscopicity | Potentially hygroscopic | The presence of polar functional groups and the salt form can attract atmospheric moisture.[5] This necessitates handling in a controlled humidity environment. |

| pKa | Estimated range: 2-3 (carboxyl), 9-10 (amino) | The pKa values are critical for predicting solubility at different pH values. The hydrochloride salt will be acidic in aqueous solution. |

| LogP | Variable with pH | The octanol-water partition coefficient will be lowest at the isoelectric point and increase in charged states. |

Solubility Profiling: Beyond "Soluble" or "Insoluble"

A detailed solubility profile across a range of pharmaceutically relevant solvents is essential for developing viable formulations. The presence of both a charged amino group (as the hydrochloride) and a carboxylic acid, along with a phenyl ring, suggests a complex solubility behavior influenced by solvent polarity, proticity, and pH.[7][8]

Equilibrium Solubility Determination: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the quantitative solubility of 2-Amino-3-phenylbutanoic acid hydrochloride in various solvents at ambient and elevated temperatures.

Materials:

-

2-Amino-3-phenylbutanoic acid hydrochloride

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis or CAD)

-

Solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

Sampling: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC.[9][10]

Anticipated Solubility Profile (Hypothetical Data)

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Notes |

| Purified Water | > 100 | > 150 | High solubility is expected due to the ionic nature of the hydrochloride salt.[5][11] |

| 0.1 M HCl | > 120 | > 170 | Common ion effect may be offset by the protonation of the carboxyl group, maintaining high solubility. |

| pH 7.4 Buffer | ~ 50 | ~ 75 | Solubility may decrease as the pH approaches the isoelectric point of the free amino acid.[8] |

| Ethanol | ~ 15 | ~ 30 | Slightly soluble; typical for amino acid hydrochlorides in polar organic solvents.[3] |

| Methanol | ~ 25 | ~ 45 | Generally, slightly better solubility than in ethanol. |

| DMSO | > 200 | > 250 | High solubility is expected in this aprotic, highly polar solvent.[12] |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the re-test period or shelf life of an API and for identifying potential degradation products.[13][14] Forced degradation (stress testing) is an integral part of this process, designed to accelerate the degradation pathways and facilitate the development of stability-indicating analytical methods.[15]

The Logic of Stress Testing

The goal is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%) to identify and quantify the degradants.[16] This information is vital for understanding the molecule's intrinsic stability and for developing formulations that protect it from degradation.

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

A single batch of the API is typically used for stress testing.[1] Samples should be prepared in both solid and solution states.

General Procedure:

-

Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media.

-

Expose the samples to the conditions outlined below.

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.

-

Neutralize the acid/base stressed samples as appropriate.

-

Dilute all samples to the target concentration and analyze using a developed stability-indicating HPLC method.

Specific Conditions:

-

Acid Hydrolysis: 0.1 M HCl and 1 M HCl at 60-80°C.

-

Base Hydrolysis: 0.1 M NaOH and 1 M NaOH at 60-80°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation:

-

Solid State: Store the powder at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control (e.g., 75% RH).[1]

-

Solution State: Heat a solution of the API in purified water at 80°C.

-

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The primary routes are likely to be reactions involving the amino and carboxylic acid functional groups.

Caption: Hypothesized degradation pathways.

-

Deamination: The amino group could be lost, particularly under hydrothermal conditions, leading to the formation of a hydroxy acid.[17]

-

Decarboxylation: A common thermal degradation route for amino acids, resulting in the corresponding amine.[17]

-

Oxidation: The phenyl ring is susceptible to hydroxylation, and the benzylic position could also be a site for oxidative attack.[18]